molecular formula C13H11F3O5 B15347870 Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate

Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate

Cat. No.: B15347870
M. Wt: 304.22 g/mol
InChI Key: NSVNIZKGEPOWMA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅ and a molecular weight of 304.22 g/mol. This compound is characterized by its trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate typically involves the following steps:

  • Trifluoromethylation: The starting material, 4-(trifluoromethoxy)benzoic acid, undergoes trifluoromethylation to introduce the trifluoromethoxy group.

  • Esterification: The resulting trifluoromethoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is compared with other similar compounds, such as ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate and ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate These compounds share structural similarities but differ in their functional groups and reactivity

List of Similar Compounds

  • Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate

  • Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate

  • Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)benzene)butanoate

This comprehensive overview provides a detailed understanding of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11F3O5

Molecular Weight

304.22 g/mol

IUPAC Name

ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate

InChI

InChI=1S/C13H11F3O5/c1-2-20-12(19)11(18)7-10(17)8-3-5-9(6-4-8)21-13(14,15)16/h3-6H,2,7H2,1H3

InChI Key

NSVNIZKGEPOWMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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